methyl 4-(5-amino-1-benzyl-1H-1,2,3-triazole-4-amido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
Triazoles can be synthesized using a variety of methods. For example, 1,2,4-triazole-containing scaffolds can be synthesized using 3-amino-1,2,4-triazole . 3-Amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Molecular Structure Analysis
The molecular structure of triazoles depends on the position of the nitrogen atoms in the rings . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole .Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions. For example, they can be used in the synthesis of versatile 1,2,4-triazole heterocycles .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Methyl 4-[(5-amino-1-benzyltriazole-4-carbonyl)amino]benzoate has been employed as a precursor in the synthesis of various heterocyclic systems. For instance, derivatives of 1,2,3-triazoles have been synthesized through modifications, demonstrating the compound's utility in creating structurally diverse molecules with potential biological activities. The synthesis of these compounds illustrates the flexibility and reactivity of triazole derivatives in organic synthesis, enabling the development of novel chemical entities (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Antimicrobial Activities
Research has also focused on evaluating the antimicrobial properties of triazole derivatives, including compounds synthesized from Methyl 4-[(5-amino-1-benzyltriazole-4-carbonyl)amino]benzoate. These studies have revealed that some of these compounds exhibit moderate to good antimicrobial activities against various microorganisms. This highlights the potential of triazole derivatives as antimicrobial agents and their importance in medicinal chemistry for the development of new antibiotics (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Docking Studies
Further research involving the synthesis of 1,2,4-triazole derivatives has incorporated molecular docking studies to assess the interaction of these compounds with biological targets. Such studies provide insights into the mechanism of action of these molecules and their potential efficacy as drugs. These findings underscore the compound's relevance in drug discovery, particularly in identifying molecules with specific biological activities (Ahmed, Majeed, Asaad, Ahmed, Kamil, & Abdul Rahman, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[(5-amino-1-benzyltriazole-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-26-18(25)13-7-9-14(10-8-13)20-17(24)15-16(19)23(22-21-15)11-12-5-3-2-4-6-12/h2-10H,11,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWFQAFVZOPYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.